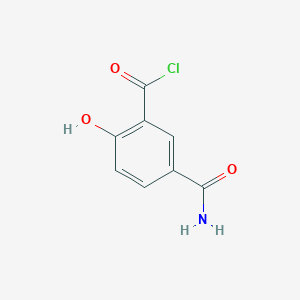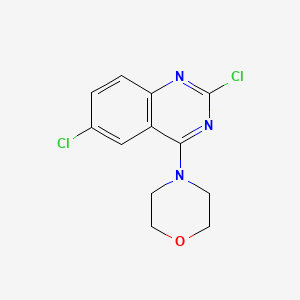
2,6-Dichloro-4-morpholin-4-yl-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-morpholin-4-yl-quinazoline is a heterocyclic compound that features a quinazoline core substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-morpholin-4-yl-quinazoline typically involves the reaction of 2,4-dichloroquinazoline with morpholine. The reaction is carried out in an inert atmosphere using anhydrous solvents such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems for reaction monitoring and purification can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-morpholin-4-yl-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,6-Dichloro-4-morpholin-4-yl-quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-morpholin-4-yl-quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-morpholin-4-yl-quinazoline: Similar structure but with one chlorine atom.
4-Morpholin-4-yl-5,6,7,8-tetrahydro-quinazoline: Similar core structure but with different substitutions.
Uniqueness
2,6-Dichloro-4-morpholin-4-yl-quinazoline is unique due to the presence of two chlorine atoms and a morpholine ring, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H11Cl2N3O |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
4-(2,6-dichloroquinazolin-4-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(16-12(14)15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
Clé InChI |
JNRUZQNABBPNBK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



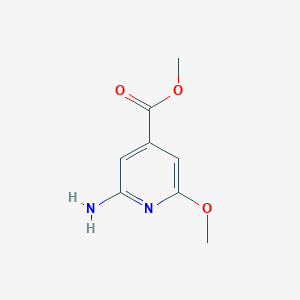
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)

![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
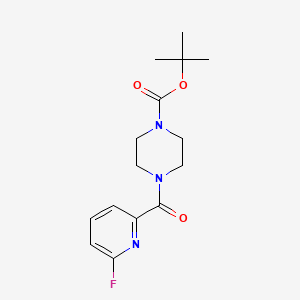
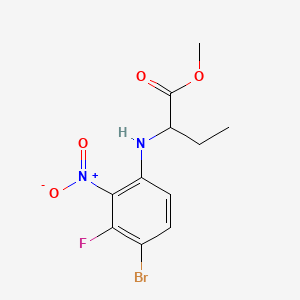
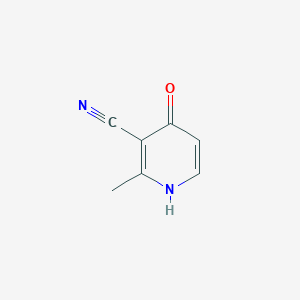
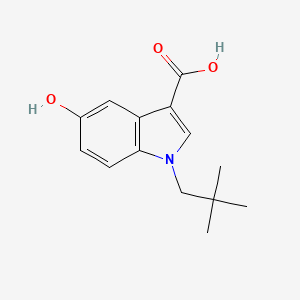

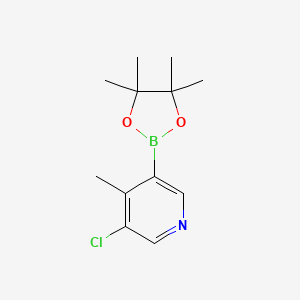
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
